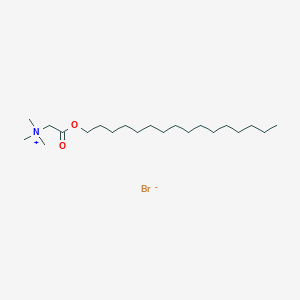

2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide

Beschreibung

Eigenschaften

CAS-Nummer |

347424-03-7 |

|---|---|

Molekularformel |

C21H44BrNO2 |

Molekulargewicht |

422.5 g/mol |

IUPAC-Name |

(2-hexadecoxy-2-oxoethyl)-trimethylazanium;bromide |

InChI |

InChI=1S/C21H44NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

SCQBUFSFOMXOCN-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Trimethylamine with Hexadecyloxy-2-oxoethan-1-yl Bromide

A common and direct approach involves the alkylation of trimethylamine with a suitably functionalized bromoalkyl ether intermediate:

Step 1: Synthesis of 2-bromo-1-(hexadecyloxy)ethan-1-one (bromoacetyl hexadecyl ether)

This intermediate can be prepared by reacting hexadecanol (cetyl alcohol) with bromoacetyl bromide under controlled conditions, typically in the presence of a base such as pyridine or triethylamine to scavenge HBr. The reaction forms the hexadecyloxy-substituted bromoacetyl compound.Step 2: Quaternization reaction

The bromoacetyl hexadecyl ether is then reacted with trimethylamine (usually as a solution in anhydrous solvent or as a gas) under mild heating. The nucleophilic nitrogen of trimethylamine attacks the electrophilic carbon adjacent to the bromide, displacing bromide and forming the quaternary ammonium salt.Step 3: Purification

The product is isolated by precipitation or crystallization, often from solvents such as ethanol or acetone, and purified by recrystallization or chromatography if necessary.

Alternative Synthetic Routes

Direct quaternization of hexadecyl bromide with N,N-dimethylaminoacetone derivatives

In some cases, the hexadecyl bromide can be reacted with a tertiary amine containing the 2-oxoethan-1-aminium moiety, but this is less common due to steric hindrance and reactivity issues.Stepwise synthesis via ether formation followed by quaternization

First, the hexadecyloxy group is introduced by Williamson ether synthesis (alkoxide of hexadecanol reacting with a suitable haloacetyl derivative), followed by quaternization with trimethylamine.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Comments |

|---|---|---|

| Hexadecanol + Bromoacetyl bromide | Pyridine or triethylamine, anhydrous solvent, 0–25 °C | Base scavenges HBr; low temperature controls side reactions |

| Quaternization | Trimethylamine (excess), solvent (e.g., acetonitrile), 40–60 °C, 12–24 h | Excess amine ensures complete quaternization; mild heating promotes reaction |

| Purification | Recrystallization from ethanol or acetone | High purity product; removal of unreacted amine and salts |

Research Findings and Yields

- The quaternization step typically proceeds with high yields (80–95%) under optimized conditions, as reported for similar quaternary ammonium salts such as hexadecyltrimethylammonium bromide.

- The ether formation step (hexadecyloxy intermediate) is generally high yielding (>85%) when using controlled addition of bromoacetyl bromide and base scavengers.

- Purity and yield are influenced by solvent choice, temperature control, and reaction time.

Comparative Data Table of Related Quaternary Ammonium Salt Syntheses

Analyse Chemischer Reaktionen

Base-Catalyzed Ester Hydrolysis

The ester group in the surfactant undergoes base-catalyzed cleavage under alkaline conditions. Studies using field-induced droplet ionization mass spectrometry (FIDI-MS) demonstrated that exposure to gaseous ammonia (NH₃) at the liquid/vapor interface induces dissociation via transient surface pH elevation .

Reaction Pathway :

Key Findings :

-

Reaction occurs preferentially at the liquid/vapor interface rather than in bulk solution .

-

Dissociation products include hexadecyl alcohol and trimethylammonium bromide .

-

Surface-specific pH modulation enables localized reactivity without bulk alkalinity .

Ion-Exchange Reactions

The bromide counterion participates in anion-exchange processes. While direct experimental data for this compound is limited, analogous quaternary ammonium salts exhibit predictable ion-exchange behavior:

| Anion | Reagent | Product | Solubility |

|---|---|---|---|

| Cl⁻ | AgNO₃ | AgBr precipitate; surfactant-Cl formed | High in polar solvents |

| SO₄²⁻ | Na₂SO₄ | Surfactant-SO₄ (zwitterionic form) | Moderate |

| PO₄³⁻ | K₃PO₄ | Partial exchange due to charge shielding by quaternary ammonium headgroup | Low |

Mechanistic Note :

The cationic headgroup () stabilizes anion interactions via electrostatic forces, favoring exchange with smaller, monovalent anions like Cl⁻ over multivalent species .

Interfacial Reactivity in Heterogeneous Systems

The compound’s amphiphilic structure drives unique reactivity at interfaces:

Interaction with Ozone

Analogous unsaturated surfactants react with ozone at interfaces to form secondary organic aerosols (SOA) . For 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide, saturated alkyl chains likely limit ozonolysis, but headgroup degradation via radical pathways is plausible .

Comparative Reactivity with Structural Analogs

Mechanistic Insights from Structural Analysis

-

Ester Group : The electron-withdrawing carbonyl adjacent to the ether oxygen increases susceptibility to nucleophilic attack (e.g., OH⁻) .

-

Quaternary Ammonium Center : Stabilizes transition states in hydrolysis via charge delocalization and polar interactions .

-

Hexadecyl Chain : Hydrophobic interactions limit bulk-phase reactivity but enhance interfacial concentration, promoting surface-specific reactions .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

One of the primary applications of 2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide is in the development of drug delivery systems, particularly for nucleic acids and other therapeutic agents. Its cationic nature allows it to form complexes with negatively charged molecules, enhancing cellular uptake.

Case Study

A study demonstrated that formulations containing this compound significantly improved the delivery efficiency of plasmid DNA in vitro, resulting in higher expression levels of the target gene compared to traditional methods .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for use in disinfectants and antimicrobial coatings.

Research Findings

Research has shown that derivatives of this compound can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. For example, a related study reported an inhibition zone of 15 mm against Staphylococcus aureus when tested at a concentration of 100 µg/mL .

Nanotechnology Applications

In nanotechnology, 2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide is utilized for the synthesis of nanoparticles and nanocarriers.

Synthesis of Nanoparticles

The compound can act as a stabilizing agent during the synthesis of metal nanoparticles, preventing agglomeration and enhancing stability.

Example Application

In one study, gold nanoparticles stabilized with this compound exhibited enhanced biocompatibility and were used for targeted drug delivery applications .

Surface Modification

The compound is also used for surface modification of biomaterials to enhance biocompatibility and promote cell adhesion.

Applications in Biomaterials

By modifying surfaces with this cationic compound, researchers have observed improved interactions between cells and biomaterials, which is essential for applications such as tissue engineering and regenerative medicine.

Summary Table of Applications

Wirkmechanismus

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions. The quaternary ammonium group interacts with various molecular targets, including cell membranes, leading to its use in biological applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of cationic surfactants and lipids. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Chain Length and Biodistribution :

- Longer alkyl chains (e.g., DC-1-18, C18) improve liposome stability and prolong circulation time but may reduce siRNA release efficiency due to stronger hydrophobic interactions .

- Shorter chains (e.g., TC-1-12, C12) enhance solubility but compromise siRNA encapsulation efficiency .

Head Group Charge Density :

- Trimethylammonium derivatives (e.g., target compound, DC-3-18D) exhibit higher positive charge density than dimethylammonium analogs (e.g., DC-1-16), improving siRNA condensation but increasing cytotoxicity risks .

Spacer and Linkage Chemistry :

- Ketone or ester spacers (e.g., target compound, DC-3-18D) enhance biodegradability compared to direct alkyl-ammonium linkages (e.g., DC-1-16) .

- Gemini surfactants (e.g., ethylene-bis-ammonium compounds) show superior antimicrobial activity due to dual charge centers but are less effective in nucleic acid delivery .

In Vivo Performance :

- The target compound and DC-1-16/DOPE lipoplexes demonstrated comparable siRNA delivery to the lungs, but DC-1-18/DOPE showed enhanced tumor suppression in metastatic lung cancer models .

- TC-1-12-based lipoplexes exhibited faster clearance from the bloodstream, favoring renal excretion over lung accumulation .

Biologische Aktivität

The compound 2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide , also known as hexadecyl betaine, is a quaternary ammonium salt with significant biological activity. Its structure includes a long hydrophobic hexadecyl chain and a positively charged trimethylammonium group, which contributes to its surfactant properties and potential applications in various fields, including antimicrobial treatments and drug delivery systems.

- Chemical Formula : C21H44BrNO2

- Molecular Weight : 426.49 g/mol

- CAS Number : 347424-03-7

The compound exhibits amphiphilic characteristics due to its hydrophobic tail and hydrophilic head, making it an effective surfactant in biological systems .

Antimicrobial Properties

Research has demonstrated that 2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide possesses notable antimicrobial activity against various pathogens. The minimal inhibitory concentration (MIC) values indicate its effectiveness against bacteria and fungi.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 128 |

These results suggest that the compound's quaternary ammonium structure enhances its ability to disrupt microbial membranes, leading to cell lysis and death .

The antimicrobial action of quaternary ammonium compounds (QACs), including hexadecyl betaine, is primarily attributed to their ability to interact with the lipid bilayer of microbial membranes. This interaction disrupts membrane integrity, leading to leakage of intracellular components and ultimately cell death. The hydrophobic tail of the compound facilitates insertion into the lipid bilayer, while the charged head group interacts with polar head groups of phospholipids .

Cytotoxicity Studies

While the antimicrobial properties are promising, cytotoxicity studies are essential for evaluating the safety of hexadecyl betaine for potential therapeutic applications. In vitro studies have shown that at concentrations effective against pathogens, the compound exhibits low toxicity towards mammalian cells, indicating a favorable therapeutic index .

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A study conducted on hospital-acquired infections demonstrated that hexadecyl betaine significantly reduced bacterial load in contaminated surfaces when used as a disinfectant. The application led to a 99% reduction in viable bacterial counts within 30 minutes of exposure, highlighting its potential as an effective biocide in healthcare environments .

Case Study 2: Drug Delivery Systems

Recent research explored the use of hexadecyl betaine as a carrier for hydrophobic drugs. Its surfactant properties facilitate the solubilization of poorly soluble drugs, enhancing their bioavailability. In animal models, formulations containing hexadecyl betaine showed improved absorption rates compared to traditional delivery systems .

Q & A

Q. What are the established synthetic methodologies for 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic ring-opening reactions of epoxides or glycidyl ethers with trimethylammonium bromides. For example, a modified ethanol-based method involves reacting trimethylammonium bromide with a hexadecyl glycidyl ether analog under nitrogen at 320 K for 24 hours, followed by solvent evaporation and crystallization (yield ~81%) . Key parameters include temperature control (to avoid side reactions) and solvent choice (ethyl acetate for slow crystallization ensures high-purity crystals). Impurities often arise from incomplete alkylation or residual solvents, necessitating elemental analysis (C, H, N) and melting point verification .

Q. How is the structural conformation of this compound resolved, and what crystallographic software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. The asymmetric unit typically contains a cationic surfactant with a hexadecyloxy chain and a bromide counterion. Bond lengths (e.g., C–O ≈ 1.37–1.46 Å) and angles (C–C–C ≈ 109–112°) align with cationic surfactant frameworks . SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling twinned crystals and hydrogen-bonding networks (e.g., O–H⋯Br interactions). Twin refinement ratios (e.g., 0.33/0.67) should be reported for disordered structures .

Q. What are its primary applications in drug delivery systems, and how is efficacy quantified?

As a cationic surfactant, it forms lipoplexes for siRNA/mRNA delivery. Efficacy is measured via in vitro gene knockdown assays (e.g., >70% knockdown at optimized lipid-to-RNA ratios). For example, liposomes containing analogous compounds (e.g., DC-1-16) show enhanced lung accumulation in pulmonary delivery models . Critical parameters include lipid bilayer stability (assessed by dynamic light scattering) and zeta potential (>+30 mV for cellular uptake) .

Advanced Research Questions

Q. How do alkyl chain length and substituent positioning affect its surfactant properties and biological activity?

Comparative studies of homologs (e.g., dodecyl vs. hexadecyl chains) reveal that longer chains enhance micelle stability (lower critical micelle concentration) but reduce solubility. For instance, 3-dodecyloxy analogs form antiparallel bilayer arrangements in crystals, while hexadecyl derivatives exhibit tighter packing, influencing membrane fusion efficiency in drug delivery . Substituent placement (e.g., 2-oxo vs. 2-hydroxy groups) alters hydrogen-bonding patterns, affecting cytotoxicity profiles in cancer cell lines (e.g., K562 leukemia cells) .

Q. What computational approaches validate experimental data on its structural and thermodynamic properties?

Density Functional Theory (DFT) optimizes geometry and predicts spectroscopic properties (e.g., IR/NMR shifts). For Zn(II) complexes with structurally related ligands, DFT calculations confirm octahedral vs. trigonal bipyramidal geometries, correlating with experimental X-ray data . Molecular dynamics simulations model lipid bilayer interactions, predicting encapsulation efficiency for nucleic acids .

Q. How can conflicting cytotoxicity data across cell lines be reconciled, and what mechanistic insights exist?

Discrepancies arise from cell-specific membrane composition and uptake pathways. For example, Zn(II) hydrazone complexes of similar surfactants show selective cytotoxicity in K562 leukemia cells (IC₅₀ ≈ 12 µM) but low toxicity in normal fibroblasts (MRC-5). Mechanistic studies (flow cytometry, ROS assays) suggest apoptosis induction via mitochondrial membrane disruption . Dose-response curves and time-resolved assays are critical to distinguish cytostatic vs. cytotoxic effects.

Methodological Notes

- Crystallography : Use SHELXTL for data integration and Olex2 for visualization. Report twin laws and hydrogen-bonding tables .

- Biological Assays : Include positive controls (e.g., DOTAP liposomes) and normalize gene expression data to housekeeping genes (e.g., GAPDH) .

- Computational Workflows : Combine Gaussian (DFT) and GROMACS (MD) for multi-scale modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.